Product packaging for Wentilactone B(Cat. No.:CAS No. 76236-26-5)

Wentilactone B

Cat. No.: B1219093
CAS No.: 76236-26-5
M. Wt: 290.31 g/mol
InChI Key: NQUNKSRIHYKOIX-QFLIJWGCSA-N
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Description

Wentilactone B is a tetranorditerpenoid dilactone naturally produced by marine fungi, including Aspergillus species such as A. wentii and A. dimorphicus . This compound has demonstrated significant cytotoxic and antitumor properties in scientific studies, making it a valuable candidate for investigating novel oncology therapeutics . Its primary research value lies in its potent activity against hepatocellular carcinoma (HCC) and other cancer cell lines . The established mechanism of action for this compound involves the direct binding to Ras-GTP, which leads to the activation of the Ras/Raf/MAPK signaling pathway . This activation triggers two critical cellular responses in human hepatoma SMMC-7721 cells: it induces mitochondrial-related apoptosis through the JNK branch of the MAPK pathway, and it causes cell cycle arrest at the G2/M phase via the ERK branch . This apoptosis is characterized by the accumulation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and -3 . Furthermore, the antitumor efficacy of this compound has been validated in vivo, where it suppressed tumor growth in mouse xenograft models . These findings position this compound as a promising novel compound for probing the molecular mechanisms of cell death and for developing future anticancer agents, particularly for cancers resistant to conventional chemotherapy . The first total synthesis of Wentilactones was achieved in 2022, which may facilitate future research and derivative development . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O5 B1219093 Wentilactone B CAS No. 76236-26-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76236-26-5

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

(1S,9R,12S,14R,16R)-14-hydroxy-1,12-dimethyl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,7-diene-4,11-dione

InChI

InChI=1S/C16H18O5/c1-15-5-9(17)6-16(2)13(15)11(21-14(16)19)3-8-7-20-12(18)4-10(8)15/h3-4,9,11,13,17H,5-7H2,1-2H3/t9-,11-,13-,15-,16+/m1/s1

InChI Key

NQUNKSRIHYKOIX-QFLIJWGCSA-N

SMILES

CC12CC(CC3(C1C(C=C4C2=CC(=O)OC4)OC3=O)C)O

Isomeric SMILES

C[C@]12C[C@H](C[C@]3([C@@H]1[C@@H](C=C4C2=CC(=O)OC4)OC3=O)C)O

Canonical SMILES

CC12CC(CC3(C1C(C=C4C2=CC(=O)OC4)OC3=O)C)O

Synonyms

wentilactone B

Origin of Product

United States

Origin and Biosynthetic Investigations of Wentilactone B

Fungal Producers and Isolation Sources

The production of Wentilactone B has been primarily associated with fungi belonging to the genus Aspergillus, isolated from diverse marine environments.

Aspergillus wentii has been identified as a key producer of this compound. Specifically, the strain Aspergillus wentii EN-48, isolated as an endophyte from the marine brown alga Sargassum sp., has been reported to yield this compound tandfonline.comsci-hub.semdpi.comfrontiersin.orgbanglajol.infokoreascience.krnih.govresearchgate.net. This alga-derived fungus has provided a source for the isolation of this tetranorlabdane diterpenoid mdpi.comfrontiersin.orgkoreascience.krnih.govnih.gov. This compound isolated from A. wentii has demonstrated cytotoxic activity against various human cancer cell lines, including HeLa and SMMC-7721 cells tandfonline.comfrontiersin.orgfrontiersin.org. For instance, it exhibited an IC50 value of 17 µM against SMMC-7721 cells tandfonline.comfrontiersin.orgfrontiersin.org. Another isolate, Aspergillus wentii SD-310, sourced from deep-sea sediment, has also been noted for producing related diterpenoids mdpi.comsemanticscholar.org.

Aspergillus dimorphicus has emerged as another significant source of this compound. The strain Aspergillus dimorphicus SD317, isolated from deep-sea sediment collected in the South China Sea, has been found to produce both Wentilactone A and B frontiersin.orgnih.govmdpi.comsemanticscholar.orgnih.govdntb.gov.uamdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov. This fungus was identified using a combination of phenotypic, molecular, and extrolite analyses nih.govmdpi.com. While A. dimorphicus was initially reported from terrestrial soils, its isolation from marine environments highlights the potential of deep-sea sediments as a niche for novel natural product discovery mdpi.com.

Optimization of this compound Production through Fermentation

Efforts have been directed towards optimizing the fermentation conditions for Aspergillus dimorphicus to enhance the yield of Wentilactones.

Research has identified specific culture parameters that favor the production of Wentilactones by Aspergillus dimorphicus SD317. Optimal conditions include a salinity range of 17.5‰ to 35.0‰, an initial pH between 6 and 8, a temperature of 23–25 °C, and a culture duration of 25–30 days nih.govfrontiersin.orgmdpi.comoaji.net. Salinity is considered a crucial factor influencing the secondary metabolism of marine fungi, distinct from terrestrial environments nih.gov. The pH level also plays a role in the biosynthesis and accumulation of fungal products nih.gov. Furthermore, culture temperature can impact the biosynthesis of Wentilactones by affecting fungal growth nih.gov. It has been observed that Wentilactone production tends to increase and accumulate at later stages of cultivation, a common characteristic of many fungal secondary metabolites nih.gov.

Through optimization studies using response surface methodology (RSM), the yields of Wentilactone A and B from A. dimorphicus SD317 were significantly increased, by approximately 11-fold, reaching 13.4 mg/L for Wentilactone A and 6.5 mg/L for this compound under optimized static fermentation conditions nih.govmdpi.comoaji.netnih.gov. Specific optimal conditions reported for this enhanced production were a pH of 7.3, a salinity of 24.5‰, a cultivation duration of 27 days, and a temperature of 23 °C oaji.net.

Studies have indicated that the application of certain small-molecule elicitors can stimulate and enhance the production of Wentilactones by Aspergillus dimorphicus nih.govnih.gov. While the specific elicitors used are not detailed in the available literature, this approach represents a strategy for boosting secondary metabolite yields in fungal cultures.

Putative Biosynthetic Pathways and Genetic Insights

This compound belongs to the class of tetranorlabdane diterpenoids mdpi.comfrontiersin.orgbanglajol.infokoreascience.krnih.govnih.govmdpi.comnih.govmdpi.com. The biosynthesis of terpenoids, including diterpenoids and sesquiterpenoids, in Aspergillus species is a complex process often involving specialized enzymes such as terpene cyclases leibniz-hki.deresearchgate.netacs.orgbeilstein-journals.org. Research into the biosynthesis of related sesquiterpenoids in Aspergillus species has identified terpene cyclases and explored putative biosynthetic gene clusters that govern the formation of these complex skeletons leibniz-hki.deresearchgate.netbeilstein-journals.org. While specific genes or enzymes directly responsible for this compound biosynthesis have not been exhaustively detailed in the reviewed literature, it is understood that such pathways typically originate from the universal precursor farnesyl pyrophosphate (FPP) for sesquiterpenoids and geranylgeranyl pyrophosphate (GGPP) for diterpenoids, followed by cyclization and subsequent modifications acs.org.

Wentilactone A has been shown to induce apoptosis and G2/M cell cycle arrest in human lung carcinoma cells, with proposed mechanisms involving the Ras/Raf/MAPK signaling pathway mdpi.comfrontiersin.orgmdpi.comnih.gov. This compound has demonstrated the ability to inhibit proliferation and migration in human hepatoma SMMC-7721 cells, acting through the induction of apoptosis and inhibition of metastasis, which includes the downregulation of CD44 and epidermal growth factor receptor proteins frontiersin.orgnih.govmdpi.comnih.govnih.govnih.gov. These findings suggest that the biosynthetic pathways for this compound are intricately linked to the cellular processes that govern its biological activity.

Identification of Terpene Synthase Genes and Biosynthetic Gene Clusters

Genomic sequencing and analysis of Aspergillus wentii CBS 141173 have provided significant insights into its capacity for producing a diverse array of secondary metabolites, including terpenoids. Through comprehensive bioinformatic analyses, including the use of tools like antiSMASH and local BlastP searches, researchers have identified numerous biosynthetic gene clusters (BGCs) within the A. wentii genome.

The genome assembly of A. wentii revealed approximately 31.2 Mb of sequence data, from which a total of 66 biosynthetic gene clusters were identified. Among these, a particular focus has been placed on clusters associated with terpenoid biosynthesis. Specifically, the analysis led to the identification of 16 terpene synthases (AwTS) within the A. wentii genome. These terpene synthases are crucial enzymes responsible for catalyzing the cyclization and functionalization of isoprenoid precursors to form diverse terpene skeletons. Further investigation through phylogenetic analysis grouped these identified terpene synthases into various subfamilies (TF-a to TF-j), allowing for comparisons with characterized terpene synthases from other fungal species. Notably, two specific terpene clusters have been identified as potentially involved in the biosynthesis of pimarane-like diterpenoids, a class to which wentilactones belong.

Table 1: Genomic Features of Terpenoid Biosynthesis in Aspergillus wentii

FeatureFindingSource(s)
Genome Assembly SizeApproximately 31.2 Mb researchgate.netnih.govresearchgate.netdntb.gov.ua
Total Biosynthetic Gene Clusters (BGCs)66 researchgate.netnih.govresearchgate.netdntb.gov.ua
Identified Terpene Synthases (AwTS)16 researchgate.netnih.govresearchgate.netdntb.gov.ua
Terpene Clusters for DiterpenoidsTwo identified (potentially pimarane-like) researchgate.netnih.govresearchgate.netdntb.gov.ua
Known Terpenoids Produced by A. wentiiAsperolide A, Wentilactone A, this compound (norditerpenoids) nih.govresearchgate.netdntb.gov.ua

Proposed Enzymatic Steps and Precursor Utilization (e.g., Mevalonate (B85504) Pathway)

The biosynthesis of all isoprenoids, including diterpenoids like this compound, originates from simple five-carbon units derived from either the mevalonate (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. In fungi, the mevalonate pathway is the primary route for the synthesis of isoprenoid precursors, such as isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These fundamental building blocks are then sequentially condensed by prenyltransferases to form geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20).

While specific enzymatic steps for the conversion of GGPP to this compound have not been fully elucidated in the provided literature, it is understood that terpene synthases (TPSs) play a pivotal role. These enzymes catalyze the cyclization of GGPP to form the characteristic diterpenoid skeleton. The identified 16 terpene synthases in A. wentii represent potential candidates for catalyzing the formation of various diterpenoids, including wentilactones. The reference to the "mevalonate (MVA) pathway" in the context of A. wentii's terpenoid production researchgate.net strongly suggests that this pathway is indeed the source of the isoprenoid precursors for wentilactone biosynthesis. The subsequent enzymatic transformations, likely involving specific terpene synthases and oxidative enzymes, would then lead to the formation of the complex norditerpenoid structure of this compound.

Chemical Synthesis Strategies for Wentilactone B and Its Analogues

Total Synthesis Methodologies

The total synthesis of wentilactone B has been achieved through various strategic approaches, often converging on the construction of key intermediates that can be elaborated into the final natural product. These methodologies are characterized by the use of specific chiral precursors and key chemical transformations to build the complex molecular architecture.

Strategic Approaches and Key Intermediates

The total syntheses of wentilactone A and B were accomplished for the first time utilizing 3β-hydroxydilactone as a common precursor. rsc.orgrsc.org This key intermediate provides a foundational scaffold that allows for the introduction of various functionalities on the A-ring, leading to the synthesis of this compound and other related natural products like CJ-1445 and asperolide B. rsc.orgcolab.wsrsc.org Four primary approaches have been employed to construct the fundamental 6/6/6/5 tetracyclic skeleton of norditerpenoid dilactones. rsc.org These include Robinson annulation, intramolecular Diels-Alder reactions, polyene cyclization, and semisynthesis. rsc.org

A notable strategy involves the construction of the bicyclic core of this compound through a manganese(III)-induced tandem cyclization, which is then converted to the tetracyclic podolactone skeleton via a Pd(II)-mediated bislactonization. mdpi.com This approach, starting from geraniol, achieved the synthesis of the this compound bicyclic core with a 68% yield for the tandem cyclization step. mdpi.com

Approach Key Features Reference
Common PrecursorUtilizes 3β-hydroxydilactone for A-ring functionalization. rsc.orgrsc.org
Tandem Cyclization/BislactonizationEmploys Mn(III)-mediated cyclization and Pd(II)-mediated bislactonization. mdpi.com
Robinson AnnulationUsed to prepare the Wieland-Miescher ketone as a starting material. rsc.org

Utilization of Chiral Precursors (e.g., (S)-Wieland-Miescher Ketone)

A cornerstone in the asymmetric total synthesis of this compound and its congeners is the use of the (S)-Wieland-Miescher ketone. rsc.orgcolab.wsrsc.org This readily available chiral building block contains the AB-ring system characteristic of steroids and related terpenoids, making it an ideal starting material. wikipedia.org The Wieland-Miescher ketone is a versatile synthon that has been employed in the total synthesis of over 50 natural products. wikipedia.orgchegg.com Its synthesis via an enantioselective Robinson annulation catalyzed by L-proline allows for the establishment of the crucial stereochemistry early in the synthetic sequence. wikipedia.org The use of (S)-Wieland-Miescher ketone provides a convergent and efficient pathway to key intermediates like the 3β-hydroxydilactone, which serves as a common precursor for this compound and other norditerpenoid dilactones. rsc.orgrsc.org

Key Reaction Transformations (e.g., Mn(III)-Mediated Radical Cyclization, Pd(II)-Mediated Bislactonization)

The construction of the complex tetracyclic framework of this compound has relied on several powerful chemical transformations. Among these, manganese(III)-mediated radical cyclization and palladium(II)-mediated bislactonization have proven to be particularly effective. acs.orgacs.org

The Mn(III)-mediated oxidative free-radical cyclization is a key step in constructing the bicyclic skeleton of this compound. mdpi.comacs.orgnih.gov This reaction allows for the formation of new carbon-carbon bonds through the generation of carbon-centered radicals from enolizable compounds. mdpi.comthieme-connect.de This method has been successfully applied to the synthesis of the bicyclic core of this compound, starting from geraniol. mdpi.com

Following the formation of the bicyclic intermediate, a Pd(II)-mediated bislactonization reaction is employed to construct the tetracyclic podolactone skeleton. acs.orgacs.orgnih.gov This transformation facilitates the formation of both the γ- and δ-lactone rings present in the wentilactone structure from a corresponding conjugate diene. acs.orgnih.gov This two-step sequence of radical cyclization and bislactonization represents a powerful strategy for the synthesis of A-ring-functionalized podolactones, including the structure that led to the revision of this compound. acs.orgnih.govresearchgate.net

Structural Elucidation and Revision of this compound

The initial structural assignment of this compound, isolated from the fungus Aspergillus wentii, was proposed to be a 3β-hydroxy derivative based on NMR analysis. rsc.orgmdpi.com However, the total synthesis of this proposed structure by Barrero and colleagues in 2002 revealed inconsistencies with the reported spectroscopic data of the natural product. rsc.orgacs.orgnih.gov Their synthesis of 3β-hydroxy-13,14,15,16-tetranorlabda-7,9(11)-dien-(19,6β),(12,17)-diolide led them to propose a revision of the structure of this compound, suggesting it was likely the 2α-hydroxy isomer. rsc.orgacs.orgnih.gov

Further investigation by Nanayakkara and coworkers in 2009, through re-examination of NMR data, proposed a β-configuration for the 2-hydroxy group. rsc.org The definitive structure of this compound was eventually confirmed through X-ray crystallographic analysis, which provided unambiguous evidence for its molecular conformation. acs.org This process of synthesis, spectroscopic analysis, and ultimately X-ray crystallography highlights the critical interplay between synthetic chemistry and structural determination in natural product science.

Semisynthesis and Derivatization Strategies for Structural Modification

Semisynthesis and derivatization play a crucial role in exploring the structure-activity relationships of this compound and producing analogues with potentially improved biological profiles. nih.govresearchgate.net These strategies leverage the core scaffold of the natural product or a key synthetic intermediate to introduce targeted modifications.

Targeted Modifications on the A-Ring

The A-ring of the wentilactone scaffold has been a primary target for structural modifications. The synthesis of this compound from the common precursor, 3β-hydroxydilactone, demonstrates the feasibility of accessing derivatives with varied functionalities on the A-ring. rsc.orgrsc.org This approach allows for the generation of a library of analogues, such as CJ-1445 and asperolide B, by introducing different substituents or altering the oxidation state of the A-ring. rsc.orgcolab.wsrsc.org The ability to conveniently synthesize A-ring-functionalized podolactones opens avenues for developing new derivatives with enhanced or novel biological activities. acs.orgnih.gov

Targeted Modifications on the C-Ring

The C-ring of this compound, a core component of its tetracyclic structure, has been a focal point for synthetic modifications to generate novel analogues. These modifications are instrumental in exploring the structure-activity relationships (SAR) of this class of norditerpenoid dilactones. Research has demonstrated that strategic chemical transformations on the C-ring can be achieved, leading to a diverse array of this compound analogues.

A key strategy for these modifications involves utilizing a common precursor, 3β-hydroxydilactone, which can be synthetically derived. researchgate.netresearchgate.netrsc.org This precursor provides a versatile platform for introducing functionalities to both the A-ring and the C-ring. researchgate.netresearchgate.net For targeted C-ring modifications, two primary starting materials have been employed: 3β-hydroxydilactone and its acetylated form, 3β-acetate. researchgate.netresearchgate.netresearchgate.net

One of the notable modifications on the C-ring involves the hemiacetal moiety. researchgate.net For instance, treatment of the 3β-hydroxy precursor can lead to the formation of a Δ¹³-derivative. researchgate.net Further transformations can be carried out to introduce different functional groups, thereby altering the chemical properties of the C-ring lactone.

The synthesis of a variety of norditerpenoid dilactone derivatives, including those with C-ring modifications, has been reported, highlighting the chemical tractability of the Wentilactone scaffold. researchgate.net These synthetic efforts have not only expanded the chemical space around this compound but also provided valuable compounds for assessing biological activity. researchgate.net

Below is a table summarizing some of the targeted modifications performed on the C-ring of this compound precursors and the resulting analogues.

Starting MaterialReagent(s) and ConditionsC-Ring ModificationResulting Compound/Analogue
3β-hydroxydilactone (1)POCl₃, PyridineDehydration of hemiacetalΔ¹³-derivative
3β-acetate (15)VariousModification of the lactoneC-ring modified analogues

Table 1: Examples of Targeted C-Ring Modifications on this compound Precursors

Molecular and Cellular Pharmacology of Wentilactone B

In Vitro Biological Activities in Preclinical Models

Wentilactone B, a tetranorlabdane diterpenoid derived from the marine algae-associated endophytic fungus Aspergillus wentii EN-48, has demonstrated notable cytotoxic activities in preclinical studies. nih.govscienceopen.com Its anticancer properties have been investigated across various human cancer cell lines, revealing its potential as an antiproliferative agent. nih.govsci-hub.se

This compound has shown a range of cytotoxic effects against a panel of human cancer cell lines. scienceopen.comnih.gov

This compound exhibits significant antiproliferative activity against human hepatocellular carcinoma (HCC) cells. nih.gov In the SMMC-7721 human hepatoma cell line, a marked inhibitory effect was observed. nih.govnih.gov Studies have reported specific half-maximal inhibitory concentration (IC₅₀) values for this compound in SMMC-7721 cells. One study determined the IC₅₀ to be 18.96 µM after 48 hours of treatment. nih.gov Another investigation found the IC₅₀ values to be 31 µmol/L after 24 hours and 19 µmol/L after 48 hours. nih.gov This potent cytotoxic activity highlights its potential for targeting liver cancer. nih.gov

Table 1: Antiproliferative Activity of this compound in SMMC-7721 Cells

Treatment Duration IC₅₀ Value (µM) Reference
24 hours 31 nih.gov
48 hours 19 nih.gov

The antiproliferative effects of this compound have also been assessed in lung cancer models. The compound displayed moderate cytotoxic activity against the NCI-H460 human lung carcinoma cell line. scienceopen.comnih.gov In a broader screening of several compounds, this compound was identified as the most potent, with a reported IC₅₀ value of 17 µM against a panel of cell lines that included NCI-H460. scienceopen.comsci-hub.se

The cytotoxic profile of this compound extends to a variety of other cancer cell lines. It has been shown to possess moderate cytotoxic activity against HeLa (cervical cancer), HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and SW1990 (pancreatic carcinoma) cells. scienceopen.comnih.govresearchgate.net Across this panel of tumor cell lines, this compound was consistently among the more active compounds tested, with one study reporting a general IC₅₀ of 17 µM. scienceopen.comsci-hub.seresearchgate.net

Table 2: General Antiproliferative Activity of this compound

Cell Line Cancer Type IC₅₀ Value (µM) Reference
HeLa Cervical Cancer 17 (general) scienceopen.comsci-hub.seresearchgate.net
HepG2 Hepatocellular Carcinoma 17 (general) scienceopen.comsci-hub.seresearchgate.net
MCF-7 Breast Cancer 17 (general) scienceopen.comsci-hub.se
MDA-MB-231 Breast Cancer 17 (general) scienceopen.comsci-hub.seresearchgate.net
NCI-H460 Lung Carcinoma 17 (general) scienceopen.comsci-hub.se

A key mechanism underlying the antiproliferative effects of this compound is its ability to disrupt the normal progression of the cell cycle. nih.govnih.gov

This compound has been shown to induce cell cycle arrest specifically at the G2/M transition phase in human hepatoma SMMC-7721 cells. nih.govnih.gov This arrest prevents cancer cells from entering mitosis, thereby inhibiting their division and proliferation. nih.gov

The mechanism involves the modulation of key regulatory proteins and signaling pathways. nih.govnih.gov Treatment with this compound leads to a reduction in the levels of G2/M transition-related proteins. nih.gov A hallmark of this G2/M arrest is the reduced activity of the cell division cycle 25C (cdc25C) phosphatase, which subsequently leads to an increase in the inhibitory phosphorylation of cyclin-dependent kinase 1 (cdc2). nih.gov Furthermore, the compound has been found to reduce the levels of phospho-p53 and its downstream target, p21. nih.gov

Signaling pathway analysis has revealed that this compound-induced G2/M arrest is mediated through the Ras/Raf/ERK signaling pathway. nih.govnih.gov Inverse docking analysis and surface plasmon resonance (SPR) have confirmed a direct binding affinity of this compound to Ras-GTP, suggesting that the compound exerts its cell cycle inhibitory effects by directly targeting this critical signaling node. nih.govnih.gov

Table 3: Compound Names Mentioned

Compound Name
5-FU (Fluorouracil)
Asperolide A
Asperolide B
cdc2 (Cyclin-dependent kinase 1)
cdc25C (Cell division cycle 25C)
Cisplatin (B142131)
ERK (Extracellular signal-regulated kinase)
JNK (c-Jun N-terminal kinase)
p21
p53
Raf
Ras
SP600125
U0126
Wentilactone A

Induction of Cell Cycle Arrest

Modulation of Associated Cell Cycle Regulatory Proteins (e.g., Phospho-p53, p21, cdc25C, cdc2)

This compound has been shown to influence the expression and activity of key proteins that regulate the cell cycle, leading to cell cycle arrest, particularly at the G2/M phase. nih.govresearchgate.net Research on human hepatoma SMMC-7721 cells demonstrated that treatment with this compound resulted in a time-dependent increase in the phosphorylation of p53, cdc2, and cdc25C. nih.gov The phosphorylation of p53 is a critical event in its activation, enabling it to function as a transcription factor. Activated p53 can then induce the expression of target genes, such as p21. oncotarget.com

Consistent with this, studies have shown that this compound treatment leads to an increased level of the p21 protein. nih.gov The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in cell cycle arrest in response to DNA damage. oncotarget.com By binding to and inhibiting cyclin-CDK complexes, such as the cdc2/cyclin B1 complex, p21 prevents cells from progressing through the G2 phase and entering mitosis. nih.govoncotarget.com

Furthermore, this compound treatment has been observed to decrease the total protein levels of cdc2, cdc25C, and cyclin B1. nih.gov The cdc2/cyclin B1 complex is a key driver of the G2/M transition. nih.gov The activity of this complex is tightly regulated by the phosphorylation status of cdc2, which is controlled by phosphatases like cdc25C. scispace.com While this compound increases the phosphorylated (inactive) form of cdc2, it decreases the total amount of the cdc2 protein itself. nih.gov This dual action ensures a robust blockade of the G2/M transition. The reduction in total cdc25C levels further contributes to the accumulation of inactive, phosphorylated cdc2. nih.gov

These findings suggest that this compound induces G2/M phase arrest by modulating a network of cell cycle regulatory proteins. The upregulation of phospho-p53 and p21, coupled with the downregulation of key mitotic entry proteins like cdc2 and cdc25C, creates a powerful brake on cell cycle progression. nih.gov

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins

ProteinEffect of this compound TreatmentPrimary Function in Cell Cycle
Phospho-p53 IncreasedTranscription factor that activates genes involved in cell cycle arrest and apoptosis.
p21 IncreasedCyclin-dependent kinase inhibitor, blocks G2/M transition by inhibiting cdc2/cyclin B1. oncotarget.com
cdc25C Decreased (total protein), Increased (phosphorylation)Phosphatase that activates cdc2, promoting entry into mitosis. scispace.com
cdc2 Decreased (total protein), Increased (phosphorylation)Cyclin-dependent kinase that, when complexed with cyclin B1, drives the G2/M transition. nih.gov
Cyclin B1 DecreasedRegulatory subunit of the cdc2 kinase, essential for mitotic entry.

Apoptosis Induction Pathways

Characterization of Mitochondrial-Related Apoptosis

This compound has been identified as a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial-related pathway. nih.govvliz.be This pathway is a central mechanism for programmed cell death in response to various cellular stresses. Research has shown that this compound's pro-apoptotic activity is selective for certain tumor cells, such as human hepatoma SMMC-7721 cells, while having a lesser effect on normal hepatic cells. nih.govjst.go.jp

The mitochondrial pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). mdpi.com The balance between these opposing factions determines the cell's fate. This compound treatment has been shown to disrupt this balance in favor of apoptosis. nih.gov This is achieved by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. vliz.be

An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP). mdpi.com This critical event results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. One of the key molecules released is cytochrome c. vliz.beresearchgate.net Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates caspase-9, an initiator caspase. researchgate.net Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving a broad range of cellular substrates. nih.gov

The induction of mitochondrial-related apoptosis by this compound is a hallmark of its anticancer activity, providing a mechanistic basis for its ability to eliminate tumor cells. nih.govnih.gov

Table 2: Key Events in this compound-Induced Mitochondrial Apoptosis

EventDescriptionRole in Apoptosis
Regulation of Bcl-2 Family Proteins Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). vliz.beTilts the cellular balance towards apoptosis. mdpi.com
Mitochondrial Membrane Permeabilization Increased permeability of the outer mitochondrial membrane.Allows the release of pro-apoptotic factors.
Cytochrome c Release Translocation of cytochrome c from the mitochondria to the cytoplasm. vliz.beresearchgate.netInitiates the formation of the apoptosome. researchgate.net
Caspase Activation Sequential activation of initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3). nih.govExecution of the apoptotic program.
Role of Reactive Oxygen Species (ROS) Accumulation in Apoptosis

The accumulation of reactive oxygen species (ROS) is another significant mechanism through which this compound induces apoptosis. nih.govvliz.be ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide, that are byproducts of normal cellular metabolism. oncotarget.com While low levels of ROS can function as signaling molecules, excessive levels can lead to oxidative stress, cellular damage, and ultimately, cell death. nus.edu.sgscirp.org

Studies have demonstrated that treatment with this compound leads to a significant accumulation of intracellular ROS in cancer cells. nih.gov This increase in ROS is not merely a side effect but plays a crucial role in triggering the apoptotic cascade. vliz.be The excessive ROS can damage cellular components, including mitochondria, which can further amplify the apoptotic signal. mdpi.com

The link between ROS accumulation and mitochondrial apoptosis is well-established. researchgate.net ROS can directly or indirectly lead to mitochondrial dysfunction and the permeabilization of the mitochondrial outer membrane, facilitating the release of cytochrome c. researchgate.netmdpi.com This positions ROS as an upstream event that can initiate the intrinsic apoptotic pathway.

The pro-apoptotic effects of this compound can be partially reversed by the use of antioxidants, which neutralize ROS. This further solidifies the critical role of ROS accumulation in the apoptotic process induced by this compound. The generation of ROS by this compound represents a key mechanism contributing to its cytotoxic effects on cancer cells. nih.gov

Table 3: Role of ROS in this compound-Induced Apoptosis

FeatureDescriptionSignificance
ROS Accumulation This compound treatment leads to a significant increase in intracellular ROS levels. nih.govInduces oxidative stress and cellular damage. oncotarget.comscirp.org
Mitochondrial Damage Excessive ROS can damage mitochondrial components. mdpi.comAmplifies the apoptotic signal.
Initiation of Apoptosis ROS can trigger the mitochondrial apoptotic pathway. researchgate.netmdpi.comConnects oxidative stress to the core apoptotic machinery.
Reversibility by Antioxidants The apoptotic effects can be mitigated by antioxidants.Confirms the causal role of ROS in this compound-induced apoptosis.

Inhibition of Cell Migration and Metastasis

Downregulation of Migration-Related Proteins (e.g., CD44, Epidermal Growth Factor Receptor)

In addition to its effects on cell proliferation and apoptosis, this compound has been shown to inhibit the migration and metastatic potential of cancer cells. nih.govjst.go.jp This is achieved, at least in part, by downregulating the expression of key proteins involved in cell migration and adhesion, such as CD44 and the epidermal growth factor receptor (EGFR). nih.govmdpi.com

CD44 is a cell-surface glycoprotein (B1211001) that functions as a receptor for hyaluronic acid and is involved in cell-cell and cell-matrix interactions. medsci.org It plays a significant role in cancer cell migration, invasion, and metastasis. medsci.org Overexpression of CD44 is often associated with a more aggressive tumor phenotype and poor prognosis. medsci.org

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to its ligands, activates intracellular signaling pathways that promote cell proliferation, survival, and migration. medsci.orgresearchgate.net Like CD44, EGFR is frequently overexpressed in various cancers and is a key driver of metastasis. medsci.org

Research on human hepatoma SMMC-7721 cells has demonstrated that treatment with this compound leads to a downregulation of both CD44 and EGFR protein levels. nih.gov By reducing the expression of these critical migration-related proteins, this compound can impair the ability of cancer cells to detach from the primary tumor, invade surrounding tissues, and establish distant metastases. This anti-migratory effect, combined with its pro-apoptotic and cell cycle inhibitory properties, highlights the multifaceted anticancer potential of this compound. nih.gov

Table 4: Effect of this compound on Migration-Related Proteins

ProteinEffect of this compound TreatmentFunction in Cell Migration and Metastasis
CD44 DownregulatedCell-surface adhesion molecule involved in cell-matrix interactions and migration. medsci.org
Epidermal Growth Factor Receptor (EGFR) DownregulatedReceptor tyrosine kinase that activates signaling pathways promoting cell migration and proliferation. medsci.orgresearchgate.net

Mechanistic Elucidation of Molecular Targets and Signaling Pathways

Recent studies have begun to unravel the specific molecular targets and signaling pathways through which this compound exerts its anticancer effects. It has been demonstrated that this compound can directly bind to Ras proteins, particularly HRas-GTP. nih.govresearchgate.net This interaction leads to an accumulation of the active, GTP-bound form of Ras, which in turn excessively activates downstream signaling cascades. nih.govresearchgate.net

The primary pathways affected are the mitogen-activated protein kinase (MAPK) pathways, specifically the Ras/Raf/ERK and Ras/Raf/JNK pathways. nih.govnih.gov The hyperactivation of the Ras/Raf/ERK pathway appears to be a key driver of the G2/M cell cycle arrest induced by this compound. nih.govresearchgate.net This sustained activation of ERK can, paradoxically, lead to cell cycle arrest rather than proliferation, a phenomenon observed with some anticancer agents. researchgate.net

In parallel, the activation of the Ras/Raf/JNK pathway is strongly implicated in the induction of apoptosis. nih.gov The c-Jun N-terminal kinase (JNK) is a stress-activated protein kinase that, when activated, can phosphorylate various downstream targets to promote apoptosis.

Therefore, this compound's ability to bind to Ras and trigger a sustained, excessive activation of the ERK and JNK signaling pathways provides a unifying mechanism that explains both its cell cycle inhibitory and pro-apoptotic effects. nih.gov

Disruption of Ras/Raf/MAPK Signaling Axis

This compound has been shown to engage the Ras/Raf/MAPK signaling pathway, a critical regulator of cell cycle and apoptosis. nih.gov Its antitumor activities in human hepatoma SMMC-7721 cells are mediated through this pathway, leading to cell cycle arrest and apoptosis. nih.gov The compound activates both Ras and its downstream effector Raf. nih.gov

Direct Binding Affinity to Ras-GTP

A key aspect of this compound's mechanism is its direct interaction with the active, GTP-bound form of Ras. nih.gov Inverse docking analysis initially suggested that this compound could bind to Ras-GTP. nih.gov This was subsequently confirmed by surface plasmon resonance (SPR) biosensor analysis, which demonstrated a direct binding affinity. nih.gov The dissociation constant (KD) for the interaction between this compound and wild-type Ras-GTP was determined, while a significantly lower binding affinity was observed with a dominant-negative Ras mutant (RasN17), indicating a specific interaction with the active form of Ras. nih.gov This direct binding is a crucial event that initiates the downstream signaling cascade. nih.gov

Differential Phosphorylation of ERK and JNK

Upon binding to Ras-GTP, this compound triggers the activation of the MAPK cascade, but with distinct downstream consequences mediated by different MAP kinases. nih.gov Specifically, treatment with this compound leads to a significant and gradual increase in the phosphorylation of both extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). nih.govresearchgate.net However, the phosphorylation of another MAPK, p38, is not significantly affected. nih.gov

This differential activation of ERK and JNK leads to two distinct cellular outcomes:

G2/M Phase Arrest: The activation of the Ras/Raf/ERK signaling branch is primarily responsible for inducing cell cycle arrest at the G2/M phase. nih.gov

Apoptosis: The activation of the Ras/Raf/JNK signaling branch mediates the induction of apoptosis. nih.gov

The distinct roles of ERK and JNK activation were further elucidated using specific inhibitors. nih.gov

Functional Validation Using Pathway Inhibitors and Dominant-Negative Mutants

To confirm the specific roles of the ERK and JNK pathways, researchers utilized pathway-specific inhibitors. nih.gov

U0126 (ERK inhibitor): When cells were pre-treated with U0126, the G2 phase arrest induced by this compound was significantly blocked. nih.gov

SP600125 (JNK inhibitor): Conversely, pre-treatment with SP600125 markedly reversed the apoptosis induced by this compound. nih.govtocris.com

Furthermore, the involvement of Ras as the upstream activator was validated using a dominant-negative Ras mutant (RasN17). nih.gov Transfection of cells with RasN17 abolished both the G2 phase arrest and the apoptosis induced by this compound, confirming that these effects are dependent on a functional Ras protein. nih.gov

InhibitorTarget PathwayEffect on this compound-induced OutcomeReference
U0126ERKBlocks G2 phase arrest nih.gov
SP600125JNKReverses apoptosis nih.gov
RasN17 (Dominant-Negative Mutant)RasAbolishes both G2 phase arrest and apoptosis nih.gov

Exploration of Other Potential Molecular Targets and Interacting Pathways

While the interaction with the Ras/Raf/MAPK pathway is a well-defined mechanism for this compound, studies on its structural analog, Wentilactone A, suggest other potential pathways that could be relevant.

Research on Wentilactone A has revealed its ability to target the IGF-1R/IRS1/PI3K/AKT/Nrf2/FLIP/Caspase-3 signaling pathway in small cell lung cancer. nih.govspandidos-publications.comnih.govspandidos-publications.com In this pathway, Wentilactone A was found to inhibit the expression of AKR1C1, leading to apoptosis. nih.govspandidos-publications.comnih.gov This pathway involves the insulin-like growth factor 1 receptor (IGF-1R) and key downstream signaling molecules like PI3K and AKT, which are crucial for cell survival and proliferation. nih.govspandidos-publications.commdpi.com The pathway culminates in the regulation of c-FLIP and Caspase-3, key players in the apoptotic process. nih.govspandidos-publications.com

Another pathway implicated in the action of Wentilactone A is the IKK/IκB/NF-κB signaling pathway . nih.govnih.gov Wentilactone A was shown to reverse cisplatin resistance in ovarian cancer cells by inhibiting this pathway, which in turn reduces the expression of extracellular matrix protein-1 (ECM1). nih.govnih.gov

Structure Activity Relationship Sar Studies of Wentilactone B and Its Analogues

Influence of A-Ring Functionalization on Biological Activity

The functionalization of the A-ring in wentilactone-type norditerpenoid dilactones has been demonstrated to be a significant determinant of their biological efficacy. Research involving the synthesis and cytotoxic evaluation of a series of A-ring modified analogues has revealed critical insights into the role of specific substituents.

A key finding is the importance of a hydroxyl group at the 3β-position. The presence of this 3β-OH group is often associated with potent cytotoxic activity. researchgate.netresearchgate.netresearchgate.net For instance, studies comparing various derivatives have shown that those retaining the 3β-hydroxyl moiety exhibit promising inhibitory activities against several tumor cell lines. researchgate.netresearchgate.net Conversely, the removal or modification of this group can lead to a significant decrease in potency. For example, in the related oidiolactone series, the presence of a hydroxy group at C-3 was found to eliminate the activity in epoxide derivatives and significantly diminish the parasite growth inhibition for dieneone-type compounds. biorxiv.org

The synthesis of various A-ring analogues, starting from a common precursor like 3β-hydroxydilactone, has enabled a systematic evaluation of different functional groups at this position. rsc.orgrsc.orgresearchgate.net This approach has facilitated the preparation of derivatives such as CJ-14445 and asperolide B, allowing for a comparative analysis of their biological profiles. rsc.org The collective findings from these studies underscore that while the A-ring is amenable to modification, the presence and stereochemistry of specific functional groups, particularly the 3β-hydroxyl, are pivotal for maintaining or enhancing the cytotoxic potential of the wentilactone scaffold.

Table 1: Effect of A-Ring Modifications on Cytotoxic Activity

Compound/Analogue A-Ring Modification Biological Activity Summary
Wentilactone B Analogue 3β-OH Considered a key feature for potent activity. researchgate.netresearchgate.net
Oidiolactone Analogue C-3 Hydroxy Group Eliminates or significantly decreases anti-parasitic activity. biorxiv.org
CJ-14445 Deoxygenation at C-3 Synthesized from 3β-hydroxydilactone precursor for comparative studies. rsc.org
Asperolide B 2,3-β-epoxide Synthesized from A-ring modified precursors. rsc.org

Impact of C-Ring Modifications on Biological Activity

Modifications to the C-ring, which incorporates a δ-lactone, have also been shown to have a profound impact on the biological activity of wentilactone-type compounds. The integrity of this lactone ring appears to be essential for cytotoxicity.

SAR studies on related norditerpenes have demonstrated that opening the δ-lactone ring results in a dramatic loss of activity. biorxiv.org For instance, an analogue where the C-ring lactone was opened to form geminal O-methyl groups showed an abolishment of inhibitory activity. biorxiv.org Similarly, another derivative featuring an aldehyde, resulting from ring opening, exhibited reduced activity. biorxiv.org These findings strongly suggest that the closed, conformationally constrained C-ring lactone is a critical component of the pharmacophore. Synthetic efforts have also focused on creating C-ring modified analogues to further probe these structural requirements. researchgate.netresearchgate.net

Table 2: Influence of C-Ring Modifications on Biological Activity

Compound/Analogue C-Ring Modification Biological Activity Summary
Oidiolactone Analogue 5 Opening of δ-lactone ring (geminal O-methyl groups) Abolished inhibitory activity. biorxiv.org
Oidiolactone Analogue 6 Opening of δ-lactone ring (aldehyde derivative) Reduced inhibitory activity. biorxiv.org

Identification of Essential Pharmacophores for Potency (e.g., 3β-OH, 1,2-β-epoxide, 2,3-β-epoxide)

Through comprehensive SAR studies, several key structural motifs, or pharmacophores, have been identified as essential for the potent cytotoxic activity of this compound and its analogues. The combination of specific functionalities on the A-ring with the core tetracyclic structure defines the molecule's ability to inhibit tumor cell growth.

The most critical pharmacophoric elements identified are:

The 3β-hydroxyl group (3β-OH): As discussed, this group on the A-ring is consistently linked to higher potency. researchgate.netresearchgate.netresearchgate.net

The 1,2-β-epoxide: The presence of a β-oriented epoxide between carbons 1 and 2 of the A-ring, as seen in Wentilactone A, is a strong contributor to cytotoxicity. researchgate.netresearchgate.net

The 2,3-β-epoxide: Similarly, a β-epoxide across carbons 2 and 3, a feature of asperolide B, also confers potent inhibitory activity. researchgate.netresearchgate.net

Cytotoxic evaluations have shown that norditerpenoid dilactones that bear both the 3β-OH and either a 1,2-β-epoxide or a 2,3-β-epoxide exhibit promising and potent inhibitory activities against various tumor cell lines, with IC50 values often in the low micromolar range (1.0–6.5 μM). researchgate.netresearchgate.netresearchgate.net This indicates a synergistic or additive effect of these specific A-ring functionalities. The intact γ- and δ-lactone rings (D and C rings, respectively) are also considered part of the essential core structure. biorxiv.org The combination of the fused ring system with these specific oxygenated functionalities on the A-ring appears to be the key determinant for the potent biological profile of this class of compounds.

Table 3: Key Pharmacophoric Combinations and Their Associated Potency

Pharmacophoric Features Example Compound(s) Reported Cytotoxic Potency (IC50)
3β-OH and 1,2-β-epoxide Wentilactone A 1.0–6.5 μM against various tumor cell lines. researchgate.netresearchgate.net
3β-OH and 2,3-β-epoxide Analogues 1.0–6.5 μM against various tumor cell lines. researchgate.netresearchgate.net

Preclinical in Vivo Efficacy and Mechanistic Validation

Tumor Growth Inhibition in Mouse Xenograft Models

Preclinical investigations have demonstrated that Wentilactone B (WB) exhibits significant antitumor activity in mouse xenograft models. Studies utilizing human hepatoma SMMC-7721 cells, subcutaneously inoculated into nude mice, revealed a dose-dependent suppression of tumor growth following WB administration. Treatment over a 21-day period showed that higher doses of WB led to progressively greater inhibition of tumor progression. At the highest tested dose of 20 mg/kg, this compound achieved approximately 86.4% inhibition of tumor growth compared to the vehicle control group nih.gov. Further in vivo evaluations using SMMC-7721 cell xenografts also confirmed that this compound significantly inhibited the growth of these transplanted tumors mdpi.comnih.gov. The observed antitumor effect in these models underscores the potential of this compound as an agent for cancer therapy.

Treatment Group (Dose)Tumor Growth Inhibition (%)Notes
This compound (20 mg/kg)~86.4Compared to vehicle control nih.gov
This compound (10 mg/kg)Dose-dependent trendInhibition observed, specific percentage not quantified in snippet nih.gov
This compound (5 mg/kg)Dose-dependent trendInhibition observed, specific percentage not quantified in snippet nih.gov

Mechanistic Corroboration of Cellular Pathways in Animal Models

The mechanisms underlying this compound's in vivo antitumor activity were further elucidated through analyses conducted on xenograft tumor tissues. These investigations confirmed the modulation of key cellular signaling pathways previously identified in in vitro studies. Specifically, immunohistochemical analysis of tumor tissues from this compound-treated mice revealed an activation of the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, indicated by increased phosphorylation of these kinases nih.govnih.gov. Concurrently, WB treatment was found to enhance the activation of Ras and Raf proteins within these animal models, reinforcing the compound's interaction with the Ras/Raf/MAPK signaling cascade nih.govnih.govresearchgate.net. While p38 MAPK showed no significant change, the activation of ERK and JNK pathways in the tumor microenvironment supports their role in mediating this compound's antiproliferative effects in vivo nih.govnih.gov. These findings collectively corroborate that this compound exerts its tumor-inhibitory effects by engaging the Ras/Raf/ERK and Ras/Raf/JNK signaling pathways in a living organism context.

Pathway/MarkerObserved Effect in Xenograft Tissues (this compound)Supporting Evidence
RasActivation increasedWestern blot, IHC nih.govnih.govresearchgate.net
RafActivation increasedWestern blot, IHC nih.govnih.govresearchgate.net
ERKPhosphorylation increased (Activation)IHC nih.govnih.gov
JNKPhosphorylation increased (Activation)IHC nih.govnih.gov
p38 MAPKNo significant changeIHC nih.govnih.gov

Compound List:

this compound

Advanced Research Methodologies Applied to Wentilactone B Studies

Computational Chemistry and Molecular Docking Techniques (e.g., INVDOCK Analysis for Protein Binding Prediction)

Computational chemistry and molecular modeling are powerful tools for predicting the interaction between a small molecule (ligand), such as Wentilactone B, and a macromolecular target, typically a protein. juniperpublishers.com Molecular docking, a key method in this field, computationally places the ligand into the binding site of a protein to determine the preferred binding orientation and affinity. juniperpublishers.comscispace.com This approach helps to identify potential drug candidates and analyze protein-ligand interactions at an atomic level.

A specific application of this is reverse docking (or inverse docking), which screens a library of known protein structures to identify potential targets for a given active compound. frontiersin.org This method is particularly valuable when the precise molecular target of a compound is unknown. In the study of this compound, inverse docking analysis using the INVDOCK program was employed to predict its protein targets. nih.gov The analysis suggested that this compound could bind to Ras-GTP, a key protein involved in cellular signal transduction. nih.gov The principle behind this prediction is that a more stable structure, indicated by lower binding energy, suggests a stronger interaction between the ligand and the protein. frontiersin.org

TechniqueDescriptionApplication to this compoundKey Finding
Molecular DockingA computational method that predicts the preferred orientation and binding affinity of a ligand to a protein target. scispace.comUsed to screen for potential protein targets of this compound from a database of known protein structures. frontiersin.orgIdentified potential binding partners based on calculated interaction energies.
INVDOCK (Inverse Docking)A specific reverse docking program that evaluates the binding structure by calculating the interaction energy between the ligand and the receptor. frontiersin.orgSpecifically used to identify the molecular target responsible for the observed anti-cancer activity of this compound. nih.govPredicted that this compound could bind to Ras-GTP. nih.gov

Biophysical Approaches for Ligand-Target Interaction Characterization (e.g., Surface Plasmon Resonance)

While computational methods provide valuable predictions, biophysical techniques are essential for experimentally validating and quantifying the interactions between a ligand and its target protein. nih.gov These methods measure physical changes that occur upon binding, providing data on affinity, kinetics, and specificity. nih.gov

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study biomolecular interactions in real-time. helsinki.fimdpi.com It works by detecting changes in the refractive index on the surface of a sensor chip where a target molecule (the receptor) is immobilized. mdpi.comdrugtargetreview.com When a potential binding partner (the analyte) flows over the surface and binds to the receptor, the local refractive index changes, which is detected as a shift in the SPR signal. helsinki.fi This allows for the direct measurement of association and dissociation rates, and the determination of binding affinity. drugtargetreview.com

In the case of this compound, SPR was used to experimentally confirm the direct binding affinity suggested by the INVDOCK analysis. nih.gov This biophysical validation provided crucial evidence that the computationally predicted interaction between this compound and its target, Ras, occurs in a real biological context, solidifying the findings from the computational studies. nih.gov

TechniquePrincipleApplication to this compoundSignificance
Surface Plasmon Resonance (SPR)Measures changes in the refractive index near a sensor surface to detect and quantify biomolecular interactions in real-time without labels. helsinki.fimdpi.comUsed to experimentally measure the binding between this compound and its computationally predicted protein target.Confirmed a direct binding affinity between this compound and Ras, validating the inverse docking prediction. nih.gov

Advanced Omics-Based Approaches for Comprehensive Target Identification and Pathway Mapping

To gain a broader, systems-level understanding of a compound's effects, researchers turn to advanced "omics" technologies. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, allow for the global measurement of different types of biomolecules within a cell or organism. embopress.org Integrating multi-omics data provides a more comprehensive picture of the biological processes and disease mechanisms affected by a compound than any single-omics approach can. nih.govmdpi.com

While specific large-scale omics studies focused solely on this compound are not yet prevalent in published literature, these methodologies represent the next frontier in understanding its full mechanism of action.

Proteomics: This involves the large-scale study of proteins, their structures, and their functions. plos.orgthermofisher.com A proteomics approach, such as thermal proteome profiling or quantitative mass spectrometry, could be applied to cells treated with this compound. embopress.orgrug.nl This would help identify not only the primary binding target but also downstream proteins whose expression or stability is altered, revealing the broader cellular pathways affected by the compound. plos.orgthermofisher.com For instance, comparing the proteomes of cancer cells with and without this compound treatment could uncover novel targets and resistance mechanisms. nih.govresearchgate.net

Metabolomics: As the omics layer closest to the phenotype, metabolomics analyzes the complete set of small-molecule metabolites within a biological sample. embopress.orgnih.gov By comparing the metabolic profiles of cells before and after treatment with this compound, researchers could identify specific metabolic pathways that are disrupted. nih.gov This can provide crucial insights into the functional consequences of the drug-target interaction. embopress.org

Genomics and Transcriptomics: These approaches analyze an organism's complete set of DNA (genomics) or RNA transcripts (transcriptomics). nih.gov In the context of this compound, transcriptomic analysis (e.g., RNA-Seq) of treated cells could reveal which genes are up- or down-regulated in response to the compound. This information helps to map the signaling pathways, like the Ras/Raf/MAPK pathway, that are modulated by this compound's interaction with its target. nih.gov

The integration of these omics datasets would provide a powerful, unbiased method for mapping the comprehensive biological network modulated by this compound, moving beyond a single target to a holistic view of its cellular impact.

Future Research Directions and Translational Potential of Wentilactone B

Wentilactone B, a tetranorditerpenoid derived from the marine fungus Aspergillus wentii, has demonstrated significant potential as a novel anti-cancer agent. nih.govnih.gov Its ability to induce cell cycle arrest and apoptosis in cancer cells has paved the way for further investigation into its therapeutic applications. nih.govnih.gov This article outlines future research directions and explores the translational potential of this compound, focusing on elucidating its molecular mechanisms, developing more potent derivatives, exploring combination therapies, and optimizing its production.

Q & A

Q. What are the established protocols for isolating Wentilactone B from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (silica gel, reverse-phase) and HPLC for purification. Key steps include:

  • Solvent selection : Optimized based on polarity (e.g., ethyl acetate for mid-polar compounds) .
  • Purity validation : NMR (¹H, ¹³C) and LC-MS to confirm structural integrity and ≥95% purity .
  • Reproducibility : Detailed documentation of extraction parameters (temperature, solvent ratios) to ensure replicability .

Q. How is the structural elucidation of this compound conducted using spectroscopic techniques?

Methodological Answer: A multi-spectral approach is standard:

  • NMR spectroscopy : 2D experiments (COSY, HSQC, HMBC) to assign stereochemistry and connectivity .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula confirmation .
  • X-ray crystallography (if applicable): For absolute configuration determination .
  • Comparative analysis : Cross-referencing with published spectral databases to resolve ambiguities .

Q. What in vitro bioactivity assays are commonly employed to assess this compound's pharmacological potential?

Methodological Answer: Standard assays include:

  • Cytotoxicity : MTT or SRB assays across cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory activity : COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages .
  • Dose-response curves : Triplicate experiments with positive/negative controls to minimize variability .

Advanced Research Questions

Q. What experimental strategies are used to investigate the mechanism of action of this compound at the molecular level?

Methodological Answer: Mechanistic studies often integrate:

  • Transcriptomic/proteomic profiling : RNA-seq or SILAC-based workflows to identify dysregulated pathways .
  • Target validation : CRISPR-Cas9 knockout or siRNA silencing of candidate genes (e.g., apoptosis regulators) .
  • Molecular docking : In silico simulations (AutoDock, Schrödinger) paired with SPR for binding affinity validation .

Q. How can researchers address contradictions in reported cytotoxicity data of this compound across different cell lines?

Methodological Answer: Contradictions require systematic analysis:

  • Cell line variability : Compare genetic backgrounds (e.g., p53 status) and culture conditions .
  • Dosage optimization : Evaluate time- and dose-dependent effects using standardized protocols .
  • Meta-analysis : Aggregate data from multiple studies to identify confounding factors (e.g., solvent used) .

Q. What computational approaches are integrated with experimental data to predict and validate this compound's molecular targets?

Methodological Answer: Hybrid workflows include:

  • Network pharmacology : Construct protein interaction networks using tools like STRING or Cytoscape .
  • Machine learning : Train models on known bioactive compounds to predict target affinity .
  • Experimental cross-verification : Use SPR or isothermal titration calorimetry (ITC) to confirm predictions .

Methodological Best Practices

  • Data documentation : Maintain lab notebooks with raw data, instrument settings, and statistical analyses for audit trails .
  • Ethical reporting : Disclose conflicts of interest and funding sources to uphold transparency .
  • Contradiction resolution : Apply triangulation (multiple assays/methods) to validate findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.